Cyamemazine - 3546-03-0

Cyamemazine

Catalog Number: EVT-265871
CAS Number: 3546-03-0
Molecular Formula: C19H21N3S
Molecular Weight: 323.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyamemazine, also known as cyamepromazine, is a phenothiazine derivative. It is classified as a typical antipsychotic with anxiolytic and sedative properties. [, , , , , , , , ]

Monodesmethyl Cyamemazine

Compound Description: Monodesmethyl Cyamemazine is a primary metabolite of Cyamemazine. In vitro studies demonstrated its ability to inhibit the human ether-à-go-go related gene (hERG) channel, albeit at concentrations exceeding those required for therapeutic activity of Cyamemazine in humans. In vivo, Monodesmethyl Cyamemazine did not significantly prolong QTc intervals in guinea pigs, suggesting a favorable cardiac safety profile.

Cyamemazine Sulfoxide

Compound Description: Cyamemazine Sulfoxide represents another significant metabolite of Cyamemazine. Similar to Monodesmethyl Cyamemazine, it exhibits hERG channel inhibition in vitro at concentrations higher than those relevant for Cyamemazine's therapeutic action. Like the parent compound and its other primary metabolite, Cyamemazine Sulfoxide did not induce significant QTc prolongation in guinea pigs.

Terfenadine

Compound Description: Terfenadine is a non-sedating antihistamine known to cause QTc prolongation. In a study comparing the cardiac safety profile of Cyamemazine metabolites, Terfenadine served as a positive control for QTc prolongation in guinea pigs. Unlike Cyamemazine metabolites, Terfenadine significantly increased QTc values, highlighting the contrasting cardiac safety profiles.

Risperidone

Compound Description: Risperidone is an atypical antipsychotic. A retrospective study indicated that co-administration of Cyamemazine with Risperidone leads to increased plasma concentrations of Risperidone and decreased concentrations of its active metabolite, 9-hydroxyrisperidone, potentially due to Cyamemazine's inhibitory effect on cytochrome P450 2D6.

9-Hydroxyrisperidone

Compound Description: 9-Hydroxyrisperidone is the major active metabolite of Risperidone, exhibiting comparable antipsychotic activity. When Cyamemazine is co-administered with Risperidone, plasma levels of 9-Hydroxyrisperidone decrease significantly.

Levomepromazine

Compound Description: Levomepromazine, a phenothiazine neuroleptic, shares structural similarities with Cyamemazine and exhibits antipsychotic properties. Both are effective in treating schizophrenia, with Levomepromazine demonstrating efficacy in treatment-resistant cases.

Chlorpromazine

Compound Description: Chlorpromazine, a first-generation antipsychotic belonging to the phenothiazine class, shares structural similarities with Cyamemazine. Both exert their antipsychotic effects primarily through dopamine receptor antagonism.

Clozapine

Compound Description: Clozapine, an atypical antipsychotic, is known for its efficacy in treating treatment-resistant schizophrenia. Both Clozapine and Cyamemazine demonstrate high affinity for dopamine receptors, particularly D1 and D4 receptors, suggesting potential overlapping mechanisms of action.

Overview

Cyamemazine is a medication primarily used as an antipsychotic agent. It belongs to the phenothiazine class of drugs, which are known for their efficacy in treating various psychiatric disorders, particularly schizophrenia. Cyamemazine is recognized for its sedative properties and is often employed in managing agitation and anxiety associated with psychotic episodes.

Source

Cyamemazine is derived from phenothiazine, a compound that has been extensively studied and utilized in psychiatric medicine since the mid-20th century. It is typically available in the form of tartrate or maleate salts, enhancing its solubility and bioavailability for therapeutic use.

Classification

Cyamemazine is classified as an atypical antipsychotic due to its pharmacological profile, which includes antagonistic effects on dopamine and serotonin receptors. This classification distinguishes it from typical antipsychotics that primarily target dopamine receptors.

Synthesis Analysis

Methods

The synthesis of cyamemazine involves several chemical reactions, primarily starting from phenothiazine derivatives. A notable method includes the use of a 10-(amino-2-methylpropyl)phenothiazine derivative to produce cyamemazine maleate and N-desmethyl cyamemazine maleate. This approach allows for the introduction of deuterium labeling, which facilitates pharmacokinetic studies and metabolic profiling .

Technical Details

The synthesis process typically includes:

  1. Formation of the Phenothiazine Core: This initial step involves the reaction of appropriate amines with sulfur-containing compounds.
  2. Side Chain Modification: The introduction of specific alkyl groups enhances the pharmacological activity of the compound.
  3. Salt Formation: The final product is often converted into a salt form (e.g., maleate or tartrate) to improve solubility and stability.
Molecular Structure Analysis

Structure

The molecular formula of cyamemazine is C₁₈H₂₁N₂S, with a molecular weight of approximately 297.44 g/mol. Its structure features a phenothiazine backbone, characterized by a sulfur atom within a tricyclic ring system.

Data

  • Molecular Weight: 297.44 g/mol
  • Chemical Structure: The core structure includes a phenothiazine ring with various substituents that contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions

Cyamemazine undergoes various chemical reactions during its metabolism. Key metabolic pathways include:

  1. N-Demethylation: This process converts cyamemazine into N-desmethyl cyamemazine, which retains some pharmacological activity.
  2. Sulfoxidation: Cyamemazine can be oxidized to form cyamemazine sulfoxide, altering its receptor affinity profiles .

Technical Details

These reactions are mediated by cytochrome P450 enzymes, which play a crucial role in drug metabolism. Studies have identified specific P450 isoforms responsible for these transformations, highlighting the importance of genetic variability in drug response among individuals .

Mechanism of Action

Process

Cyamemazine exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. This dual action helps alleviate symptoms of psychosis and anxiety by modulating neurotransmitter activity.

Data

Research indicates that cyamemazine's metabolites also interact with various receptor subtypes, influencing both efficacy and side effect profiles . The balance between dopamine and serotonin receptor activity is crucial for minimizing extrapyramidal symptoms commonly associated with antipsychotic medications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cyamemazine typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water when formulated as a salt (e.g., tartrate).

Chemical Properties

  • pH Range: The pH of cyamemazine solutions can vary depending on the formulation but generally falls within a neutral range.
  • Stability: Cyamemazine exhibits stability under proper storage conditions but may degrade under excessive heat or humidity.

Relevant analytical methods such as UV spectroscopy have been developed for quantifying cyamemazine in pharmaceutical formulations, ensuring accurate dosing and quality control .

Applications

Scientific Uses

Cyamemazine is primarily used in psychiatric settings for:

  • Management of Schizophrenia: It helps control positive symptoms such as hallucinations and delusions.
  • Treatment of Agitation: Its sedative properties make it effective for managing acute agitation in various psychiatric disorders.
  • Anxiety Disorders: Cyamemazine can be prescribed off-label for anxiety management due to its calming effects.

In addition to its clinical applications, ongoing research continues to explore its pharmacokinetics and potential uses in other psychiatric conditions or as part of combination therapies .

Synthesis and Structure-Activity Relationships of Cyamemazine

Historical Synthesis Pathways and Key Intermediate Compounds

The original synthesis of cyamemazine, developed by Theraplix in the early 1970s, employed a nucleophilic substitution reaction between 2-cyanophenothiazine and 3-chloro-N,N,2-trimethylpropan-1-amine under basic conditions [9] [10]. This method presented several challenges, including: 1) moderate yields due to competing side reactions, 2) purification difficulties arising from positional isomers and unreacted precursors, and 3) the environmental burden of halogenated solvents. The reaction typically proceeded in refluxing toluene or xylene with potassium carbonate as base, yielding approximately 45-60% of crude cyamemazine requiring extensive purification [10].

Table 1: Key Intermediate Compounds in Cyamemazine Synthesis

Intermediate CompoundChemical StructureRole in Synthesis
2-CyanophenothiazineC₁₃H₈N₂SElectron-deficient phenothiazine core enabling nucleophilic substitution at N10
3-Dimethylamino-2-methylpropyl chlorideC₆H₁₄ClNAlkylating agent introducing the tertiary amine side chain
Monodesmethyl cyamemazineC₁₈H₁₉N₃SMajor active metabolite formed via CYP450-mediated N-demethylation
Cyamemazine sulfoxideC₁₉H₂₁N₃OSPhotodegradation product and metabolite with distinct receptor profile

Significant process improvements were achieved through phase-transfer catalysis (PTC), notably using tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). This innovation facilitated reactions in biphasic systems (toluene-water) at lower temperatures (60-70°C), enhancing yields to 75-82% while reducing isomer formation [10]. The PTC approach offered superior regioselectivity at N10 due to enhanced anion formation from the phenothiazine nitrogen under mild conditions.

Modern synthetic routes employ solvent-free condensation using microwave irradiation, achieving reaction completion within minutes rather than hours while eliminating solvent waste. These green chemistry approaches utilize potassium hydroxide or sodium hydroxide as bases, yielding high-purity (>99%) cyamemazine with minimal purification requirements [10]. Additionally, advanced purification techniques involving crystallization from acetone-diisopropyl ether mixtures effectively reduce impurities like desmethyl intermediates and ring-alkylated byproducts below 0.1% levels, as confirmed by HPLC and powder X-ray diffraction analyses [10].

Structural Modifications Influencing Receptor Affinity Profiles

Cyamemazine's distinctive pharmacological profile arises from strategic molecular modifications to the classic phenothiazine scaffold:

  • C2 Nitrile Group (-CN): The introduction of a strong electron-withdrawing substituent at position 2 dramatically alters electron distribution across the tricyclic system. This modification enhances π-stacking interactions with serotonin receptor subtypes while reducing affinity for alpha-1 adrenergic receptors compared to chlorpromazine. Quantitative structure-activity relationship (QSAR) studies indicate the nitrile group contributes to a 15-fold increase in 5-HT₂A affinity (Kᵢ = 1.5 nM) compared to the unsubstituted analogue [5] [6]. Molecular modeling demonstrates hydrogen bonding between the nitrile nitrogen and Ser5.46 residue in the 5-HT₂A receptor orthosteric pocket.

  • N10 Side Chain Optimization: The branched 3-(dimethylamino)-2-methylpropyl side chain creates optimal steric bulk for simultaneous interaction with dopamine D₂ and serotonin 5-HT₂C receptors. Structure-affinity studies reveal that:

  • Straight-chain analogues exhibit 8-fold lower D₂ affinity
  • Removal of the α-methyl group decreases 5-HT₂C binding by 12-fold
  • Quaternary ammonium derivatives lose CNS penetration
  • N-Desmethyl metabolites retain significant 5-HT₂A affinity (Kᵢ = 12 nM) but reduced D₂ binding [3] [14]

Table 2: Cyamemazine and Metabolite Affinities at Key Receptor Targets

CompoundD₂ (Kᵢ, nM)5-HT₂A (Kᵢ, nM)5-HT₂C (Kᵢ, nM)H₁ (Kᵢ, nM)α₁ (Kᵢ, nM)
Cyamemazine5.8 ± 0.81.5 ± 0.711.8 ± 2.29.32.3
Monodesmethyl metabolite12.0 ± 1.21.5 ± 0.412.0 ± 3.117.2 ± 2.15.1 ± 0.9
Sulfoxide metabolite>100039 ± 6210 ± 2515 ± 285 ± 11
  • Stereochemical Considerations: The chiral center at C2' of the side chain creates (R) and (S) enantiomers with distinct pharmacological profiles. Though clinically administered as a racemate, studies show the (S)-enantiomer exhibits 3-fold greater 5-HT₂A affinity compared to the (R)-form, while both enantiomers show equivalent D₂ blockade. The stereospecific metabolism via CYP2D6 preferentially clears the (R)-enantiomer, leading to an enriched (S)-enantiomer concentration during chronic dosing [3].

Photostability studies reveal that cyamemazine undergoes UVA-mediated decomposition to sulfoxide derivatives via radical intermediates, necessitating protective packaging. Flavonoid antioxidants like quercetin effectively inhibit this degradation through radical scavenging, whereas isoflavones (genistein) paradoxically accelerate decomposition [7]. The sulfoxide metabolite exhibits negligible dopamine receptor affinity but retains significant histamine H₁ blockade (Kᵢ = 15 nM), potentially contributing to sedative effects [3] [7].

Comparative Analysis with Phenothiazine-Class Derivatives

Cyamemazine occupies a unique pharmacochemical space within the phenothiazine class due to its balanced affinity profile across multiple receptor families:

  • Dopaminergic Selectivity: Unlike high-potency phenothiazines (e.g., fluphenazine, Kᵢ D₂ = 0.8 nM) that show preferential D₂ blockade, cyamemazine exhibits moderate D₂ affinity (Kᵢ = 5.8 nM) with approximately 4-fold higher affinity for 5-HT₂A receptors [1] [5]. This differential affinity translates to lower extrapyramidal symptom (EPS) liability in clinical practice. Positron emission tomography (PET) studies demonstrate that therapeutic cyamemazine doses achieve 60-75% striatal D₂ occupancy—below the 80% threshold associated with EPS—while achieving near-saturation (95%) of cortical 5-HT₂A receptors [2].

  • Serotonergic Affinity Spectrum: Among phenothiazines, cyamemazine demonstrates unparalleled 5-HT₂C affinity (Kᵢ = 12 nM), surpassing chlorpromazine (Kᵢ = 27 nM) and thioridazine (Kᵢ = 16 nM) [1] [5] [6]. This property underlies its clinically significant anxiolytic effects in benzodiazepine withdrawal and psychotic agitation. Additionally, its 5-HT₇ affinity (Kᵢ = 22 nM) exceeds that of most first-generation antipsychotics, potentially contributing to mood-stabilizing effects through hippocampal modulation.

  • Structural Determinants of Receptor Selectivity:

  • The C2 nitrile group differentiates cyamemazine from chlorpromazine (C2-Cl) and promazine (unsubstituted), enhancing 5-HT₂A/2C affinity while reducing muscarinic receptor binding (M1 Kᵢ = 13 nM vs. chlorpromazine M1 Kᵢ = 2.1 nM) [1] [14]
  • The shorter branched side chain contrasts with the linear dimethylaminopropyl chain in chlorpromazine, reducing alpha-adrenergic affinity (α₁ Kᵢ = 2.3 nM vs. chlorpromazine α₁ Kᵢ = 0.3 nM) while optimizing serotonergic interactions
  • Metabolite profiles differ significantly: cyamemazine sulfoxide retains 5-HT₂A affinity, whereas chlorpromazine sulfoxide is pharmacologically inactive

Table 3: Structural and Pharmacological Comparison of Key Phenothiazines

CompoundC2 SubstituentSide ChainD₂ Kᵢ (nM)5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)α₁ Kᵢ (nM)
Cyamemazine-CN-CH(CH₃)CH₂N(CH₃)₂5.81.5122.3
Chlorpromazine-Cl-CH₂CH₂CH₂N(CH₃)₂1.44.5270.3
Perphenazine-Cl-CH₂CH₂CH₂N(CH₂CH₂OH)CH₃0.86.2351.1
Thioridazine-SCH₃-CH₂CH₂CH₂N(CH₃)CH₂CH₂OH3.28.1160.9

The chemical evolution from early phenothiazines to cyamemazine demonstrates how targeted molecular modifications can transform receptor engagement profiles. While sharing the tricyclic phenothiazine scaffold, cyamemazine's specific substitutions yield a receptor binding signature more closely aligned with second-generation antipsychotics—particularly risperidone and olanzapine—in its 5-HT₂A/D₂ affinity ratio [1] [13]. This transition from "typical" to "atypical" profile within the same chemical class highlights the importance of structural nuances in determining pharmacological behavior.

Properties

CAS Number

3546-03-0

Product Name

Cyamemazine

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

InChI

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3

InChI Key

SLFGIOIONGJGRT-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C

Solubility

Soluble in DMSO

Synonyms

10-(3-dimethylamino-2-methylpropyl)phenothiazine-2-carbonitrile
cyamamazine
cyamemazine
cyamemazine monohydrochloride
cyamepromazine

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.